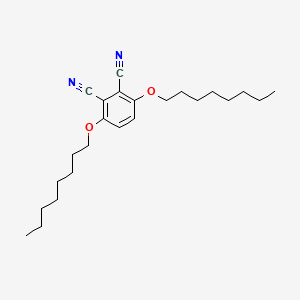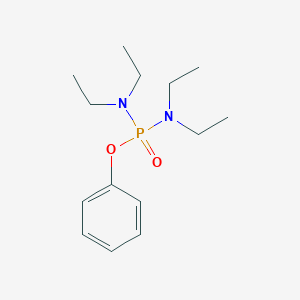
1-Chloro-1-butene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Chloro-1-butene, also known as (Z)-1-Chloro-1-butene, is an organic compound with the molecular formula C4H7Cl. It is a chlorinated derivative of butene and exists as a colorless liquid at room temperature. This compound is used in various chemical reactions and industrial applications due to its reactivity and unique properties .
Métodos De Preparación
1-Chloro-1-butene can be synthesized through several methods:
Addition of Hydrogen Chloride to Butadiene: This method involves the addition of hydrogen chloride to butadiene, resulting in a mixture of 1-chloro-2-butene and this compound.
Radical Chlorination of Butene: Another method involves the radical chlorination of butene, where chlorine radicals react with butene to form this compound.
Análisis De Reacciones Químicas
1-Chloro-1-butene undergoes various chemical reactions, including:
Nucleophilic Substitution: This compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by a nucleophile such as hydroxide, resulting in the formation of butenol.
Elimination Reactions: It can also undergo elimination reactions to form butadiene.
Addition Reactions: This compound can participate in addition reactions with halogens or hydrogen halides, forming dihalogenated or halogenated butenes.
Aplicaciones Científicas De Investigación
1-Chloro-1-butene has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Polymer Chemistry: This compound is used in the production of polymers and copolymers, which have applications in materials science and engineering.
Chemical Kinetics: Researchers use this compound to study reaction mechanisms and kinetics, providing insights into the behavior of chlorinated alkenes.
Mecanismo De Acción
The mechanism of action of 1-chloro-1-butene in chemical reactions involves the interaction of the chlorine atom with nucleophiles or bases. In nucleophilic substitution reactions, the chlorine atom is replaced by a nucleophile, forming a new carbon-nucleophile bond. In elimination reactions, the chlorine atom is removed along with a hydrogen atom, resulting in the formation of a double bond .
Comparación Con Compuestos Similares
1-Chloro-1-butene can be compared with other chlorinated butenes, such as:
1-Chloro-2-butene: This isomer has the chlorine atom on the second carbon, resulting in different reactivity and physical properties.
3-Chloro-1-butene: In this compound, the chlorine atom is located on the third carbon, which also affects its chemical behavior.
1,2-Dichlorobutene: This compound has two chlorine atoms, leading to different reactivity patterns and applications.
This compound is unique due to its specific placement of the chlorine atom, which influences its reactivity and makes it suitable for particular applications in organic synthesis and industrial processes.
Propiedades
Número CAS |
4461-42-1 |
|---|---|
Fórmula molecular |
C4H7Cl |
Peso molecular |
90.55 g/mol |
Nombre IUPAC |
1-chlorobut-1-ene |
InChI |
InChI=1S/C4H7Cl/c1-2-3-4-5/h3-4H,2H2,1H3 |
Clave InChI |
DUDKKPVINWLFBI-UHFFFAOYSA-N |
SMILES |
CCC=CCl |
SMILES isomérico |
CC/C=C/Cl |
SMILES canónico |
CCC=CCl |
Key on ui other cas no. |
7611-87-2 4461-42-1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2(1H)-Pyridinone, 5-acetyl-6-[2-(dimethylamino)ethenyl]-](/img/structure/B1623068.png)





![2,5,12,15,18-Pentaoxatricyclo[17.4.0.06,11]tricosa-1(19),6(11),7,9,20,22-hexaene-8,22-diamine](/img/structure/B1623078.png)


![3-Chloroacetylbenzo[b]thiophene](/img/structure/B1623081.png)



